molecular formula C8H15N B14433766 (3S)-3-Methylhept-1-yn-3-amine CAS No. 74808-01-8

(3S)-3-Methylhept-1-yn-3-amine

Cat. No.: B14433766
CAS No.: 74808-01-8
M. Wt: 125.21 g/mol
InChI Key: JWMHLPABPVLWNT-MRVPVSSYSA-N
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Description

(3S)-3-Methylhept-1-yn-3-amine is an organic compound characterized by its unique structural features It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The compound’s specific configuration, denoted by the (3S) prefix, indicates the spatial arrangement of its atoms, making it a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methylhept-1-yn-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-methylhept-1-yne and an appropriate amine source.

    Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent unwanted side reactions. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the alkyne, followed by the addition of the amine source.

    Catalysts: Transition metal catalysts, such as palladium or copper, may be employed to facilitate the coupling reaction between the alkyne and the amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Methylhept-1-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with palladium on carbon, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(3S)-3-Methylhept-1-yn-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3S)-3-Methylhept-1-yn-3-amine exerts its effects depends on its interaction with molecular targets. The compound’s alkyne group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Similar Compounds:

    (3R)-3-Methylhept-1-yn-3-amine: The enantiomer of this compound, differing only in the spatial arrangement of atoms.

    3-Methylhept-1-yne: Lacks the amine group, making it less versatile in chemical reactions.

    3-Methylheptan-1-amine: Contains a single bond instead of a triple bond, affecting its reactivity.

Uniqueness: this compound’s unique combination of a chiral center, an alkyne group, and an amine group makes it a valuable compound in both research and industrial applications. Its ability to undergo a wide range of chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

74808-01-8

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(3S)-3-methylhept-1-yn-3-amine

InChI

InChI=1S/C8H15N/c1-4-6-7-8(3,9)5-2/h2H,4,6-7,9H2,1,3H3/t8-/m1/s1

InChI Key

JWMHLPABPVLWNT-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@](C)(C#C)N

Canonical SMILES

CCCCC(C)(C#C)N

Origin of Product

United States

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